molecular formula C16H19NO2 B3302146 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol CAS No. 91578-93-7

2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B3302146
CAS No.: 91578-93-7
M. Wt: 257.33 g/mol
InChI Key: MJTYNPILNLIVAJ-UHFFFAOYSA-N
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Description

Structural Classification within Organic Chemistry

From a structural standpoint, 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol is classified as a β-amino alcohol . This classification is due to the presence of an amino group on the carbon atom that is beta (β) to the carbon atom bearing the hydroxyl group.

The molecule incorporates several key functional groups:

Secondary Alcohol: The hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms (the phenyl ring and the second carbon of the ethane (B1197151) chain).

Secondary Amine: The nitrogen atom is bonded to two carbon atoms (one from the ethane chain and one from the benzyl (B1604629) group) and one hydrogen atom.

Aryl Ether: A methoxy (B1213986) group (-OCH3) is attached to one of the benzene (B151609) rings.

The presence of both a benzyl group and a methoxyphenyl group classifies it as an aromatic compound. This combination of functional groups within a relatively simple backbone makes it a versatile structure in organic synthesis.

Stereochemical Considerations and Enantiomeric Forms

A critical aspect of the structure of this compound is its stereochemistry. The carbon atom bonded to the hydroxyl group (C1 of the ethane backbone) is a chiral center . This is because it is attached to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-methoxyphenyl (B12655295) group

A 2-(benzylamino)ethyl group

Due to this single chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers . These are designated as:

(R)-2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

(S)-2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

The specific spatial arrangement (R or S configuration) of the groups around the chiral center can lead to significant differences in the biological activity and physical properties of each enantiomer. The synthesis of single enantiomers, known as asymmetric synthesis, is a major goal in modern organic chemistry, particularly for compounds intended for pharmaceutical applications. westlake.edu.cn

Chemical Scaffolds and Motifs Related to this compound

The core structure of this compound belongs to several important chemical scaffolds and motifs that are frequently found in biologically active molecules. The β-amino alcohol framework is considered a "privileged" structure in medicinal chemistry due to its prevalence in natural products and synthetic drugs. nih.gov

Related Scaffold/MotifDescription & Significance
β-Amino Alcohol Characterized by a 1,2-relationship between an amino group and a hydroxyl group. This motif is a key structural component in numerous pharmaceuticals, including cardiovascular and anti-asthma drugs. mdpi.com It is also a versatile building block in organic synthesis.
Phenylethanolamine A subclass of β-amino alcohols featuring a phenyl ring attached to the carbon bearing the hydroxyl group. This scaffold is the backbone for many neurotransmitters and related pharmaceutical agents.
Benzylamine (B48309) Contains a benzyl group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom. This motif is common in various classes of compounds and contributes to the molecule's overall size, shape, and potential for specific molecular interactions.

Overview of Research Trajectories for Related β-Amino Alcohol Systems

The β-amino alcohol structural class, to which this compound belongs, is the subject of extensive and ongoing research. These compounds are highly valued as crucial intermediates for the synthesis of a wide array of more complex molecules. mdpi.com

Key research trajectories include:

Novel Synthetic Methods: There is a significant focus on developing more efficient and environmentally friendly ways to synthesize β-amino alcohols. mdpi.com This includes the use of biocatalysis with enzymes like lipase (B570770) in continuous-flow reactors, which allows for mild reaction conditions and shorter production times. mdpi.com

Asymmetric Synthesis: Given the importance of chirality, a major area of research is the development of catalytic asymmetric methods to produce specific enantiomers of β-amino alcohols. westlake.edu.cn Recent advances have utilized chromium-catalyzed cross-coupling reactions between aldehydes and imines to achieve high enantiomeric excess. westlake.edu.cn Another innovative approach involves radical C–H amination, which can create chiral β-amino alcohols from simple alcohol precursors. nih.gov

Medicinal Chemistry Applications: Researchers are actively exploring β-amino alcohol derivatives for new therapeutic uses. For example, specific derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, indicating potential for the development of agents to treat inflammatory conditions. nih.gov

Use as Chiral Auxiliaries and Ligands: The chiral nature of enantiomerically pure β-amino alcohols makes them valuable as chiral auxiliaries and ligands in asymmetric catalysis, helping to control the stereochemical outcome of other chemical reactions. westlake.edu.cn

Properties

IUPAC Name

2-(benzylamino)-1-(3-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(10-15)16(18)12-17-11-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTYNPILNLIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199020
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91578-93-7
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91578-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 Benzylamino 1 3 Methoxyphenyl Ethan 1 Ol

Precursor Synthesis and Starting Material Chemistry

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors. The primary starting materials include substituted oxiranes and benzylamine (B48309) derivatives, alongside other essential intermediates required for alternative synthetic routes.

Synthesis of (3-methoxyphenyl)oxiranes

(3-Methoxyphenyl)oxirane, also known as 2-(3-methoxyphenyl)oxirane, is a crucial epoxide intermediate. nih.gov A common method for its synthesis involves the epoxidation of 3-vinylanisole (3-methoxystyrene). This transformation can be achieved using various epoxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane.

Another established route to synthesize substituted oxiranes is through the intramolecular cyclization of a corresponding halohydrin. For instance, a method analogous to the synthesis of similar phenyl oxiranes involves the preparation of an α-chloromethyl-3-methoxybenzyl alcohol intermediate, which is then treated with a base, such as potassium hydroxide, in a suitable solvent system like aqueous dioxane to promote ring closure to the epoxide. prepchem.com

Table 1: Properties of 2-(3-Methoxyphenyl)oxirane

Property Value
CAS Number 32017-77-9
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol

Synthesis of benzylamine and substituted benzylamine derivatives

Benzylamine is a primary amine that serves as the nitrogen source in the synthesis of the target molecule. Industrially, it is often produced via the reductive amination of benzaldehyde (B42025). researchgate.net This process typically involves the reaction of benzaldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst. researchgate.net The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the primary amine. researchgate.net

The synthesis of substituted benzylamine derivatives follows a similar logic, starting from the corresponding substituted benzaldehyde. The reaction of aromatic aldehydes with ammonia can sometimes lead to the formation of hydrobenzamides, which can then be reduced to a mixture of primary and secondary benzylamines using reducing agents like sodium borohydride (B1222165). ias.ac.in

Table 2: Properties of Benzylamine

Property Value
CAS Number 100-46-9
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol

Preparation of other essential synthetic intermediates

For alternative synthetic pathways, other intermediates are essential. One such key intermediate is 2-amino-1-(3-methoxyphenyl)ethanol (B1269081) . This compound can be synthesized by the ring-opening of (3-methoxyphenyl)oxirane using ammonia. It serves as a precursor that can be subsequently N-benzylated to yield the final product. alfa-chemistry.com

Another critical intermediate, particularly for reductive amination strategies, is an α-haloketone such as 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) . This compound can be prepared by the bromination of 1-(3-methoxyphenyl)ethan-1-one (3'-methoxyacetophenone). This α-bromoketone is a versatile electrophile for subsequent nucleophilic substitution with benzylamine.

Table 3: Properties of 2-Amino-1-(3-methoxyphenyl)ethanol

Property Value
CAS Number 27382-18-9
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol

Direct Synthesis Routes via Nucleophilic Addition Reactions

The direct construction of the 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol backbone is typically achieved through nucleophilic addition reactions, where the bond between the benzylamino group and the ethanol (B145695) moiety is formed.

Regio- and Stereoselective Aminolysis of Epoxides with Benzylamine Derivatives

The most direct and common method for synthesizing this compound is the nucleophilic ring-opening (aminolysis) of (3-methoxyphenyl)oxirane with benzylamine. In this reaction, the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The regioselectivity of this reaction is a critical consideration. Under neutral or basic conditions, the reaction generally follows an Sₙ2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon atom of the epoxide. For (3-methoxyphenyl)oxirane, this is the terminal methylene (B1212753) carbon, leading to the desired 1-phenyl-2-aminoethanol scaffold. The reaction is typically carried out by heating the two reactants together, either neat or in a polar solvent such as ethanol or isopropanol.

Table 4: Reaction Conditions for Epoxide Aminolysis

Parameter Condition
Reactants (3-methoxyphenyl)oxirane, Benzylamine
Solvent Ethanol, Isopropanol, or neat
Temperature Reflux

Condensation Reactions and Reductive Amination Strategies

An alternative and powerful strategy for forming the target molecule is through reductive amination. This approach involves the reaction between a carbonyl compound and an amine in the presence of a reducing agent. donnu.edu.ua

One such pathway begins with the synthesis of the intermediate α-aminoketone, 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-one . This can be achieved by the nucleophilic substitution of 2-bromo-1-(3-methoxyphenyl)ethanone with benzylamine. The resulting aminoketone is then selectively reduced to the corresponding amino alcohol. The carbonyl group is reduced to a hydroxyl group using a hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This reduction step yields the final product, this compound.

A second strategy involves the direct reductive amination of a suitable aldehyde with an amine precursor. For example, a related synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propylamine is achieved by the reductive amination of benzaldehyde with 1-(4-methoxyphenyl)-2-propylamine. google.com A similar strategy could be employed by reacting 2-amino-1-(3-methoxyphenyl)ethanol with benzaldehyde in the presence of a reducing agent to form the N-benzyl bond directly.

These reductive amination processes are highly versatile and are fundamental in the synthesis of a wide array of amines from carbonyl precursors. ias.ac.in

Asymmetric Synthetic Approaches

The creation of specific stereoisomers of this compound necessitates the use of asymmetric synthesis. Key strategies include enantioselective catalysis, the use of chiral auxiliaries, and biocatalytic transformations, each offering distinct advantages in controlling the stereochemical outcome.

Enantioselective catalysis provides a direct and atom-economical route to chiral β-amino alcohols. A primary pathway is the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-one. Asymmetric transfer hydrogenation (ATH) is a particularly effective method for this transformation. This technique typically employs a hydrogen source, such as a formic acid/triethylamine (HCOOH/TEA) mixture, and a chiral transition metal catalyst.

Ruthenium (II) and Rhodium (III) complexes featuring chiral diamine ligands, such as those derived from tosylated diphenylethylenediamine (TsDPEN), are highly effective catalysts for the ATH of ketones. soton.ac.ukdoi.org For substrates analogous to 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-one, these catalytic systems have demonstrated the capability to produce the corresponding amino alcohols with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). doi.org The catalyst transfers a hydride from the formate (B1220265) to the carbonyl group in a stereochemically defined manner, dictated by the chiral environment of the metal complex.

Another catalytic approach involves the enantioselective C-H amination of alcohols. This advanced strategy can directly convert a C-H bond at the β-position of an alcohol into a C-N bond, bypassing the need for a pre-functionalized ketone substrate. nih.gov While synthetically powerful, this method requires careful selection of directing groups and catalysts to control both regio- and enantioselectivity. nih.gov

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Analogous Ketones

Catalyst System Substrate Product Yield (%) Enantiomeric Excess (ee, %)
(R,R)-Rh(III)-TsDPEN Methyl-2-methoxy-3-oxo-3-phenylpropanoate syn α-methoxy β-hydroxyester 94 >99

Note: Data is based on results for structurally similar substrates to demonstrate the efficacy of the methodology. soton.ac.ukdoi.org

The use of chiral auxiliaries is a robust and well-established method for diastereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of this compound, an auxiliary can be attached to either the amine or the carbonyl precursor.

One common strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov An α-keto amide can be formed by coupling 3-methoxyphenylglyoxylic acid with (1S,2S)-pseudoephedrine. Subsequent diastereoselective reduction of the ketone, followed by reductive amination with benzaldehyde and cleavage of the auxiliary, would yield the desired enantiopure β-amino alcohol. The bulky phenyl and methyl groups on the pseudoephedrine auxiliary effectively shield one face of the carbonyl, leading to highly selective hydride attack.

Alternatively, chiral oxazolidinones, popularized by Evans, can be employed. wikipedia.org An N-acylated oxazolidinone, derived from a 3-methoxyphenylacetic acid precursor, can undergo diastereoselective α-amination. Subsequent reduction of the carbonyl and removal of the auxiliary provides access to the chiral amino alcohol. The stereochemical outcome is reliably controlled by the conformation of the acylated auxiliary. nih.govscispace.com

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. tudelft.nl Enzymes, particularly oxidoreductases (such as alcohol dehydrogenases), can catalyze the reduction of α-amino ketones to β-amino alcohols with exceptional levels of enantioselectivity under mild reaction conditions (e.g., neutral pH, room temperature). tudelft.nl

The synthesis can be performed using either isolated enzymes or whole-cell systems (e.g., Saccharomyces cerevisiae or Lactobacillus kefir). wikipedia.org Whole-cell systems are often preferred for their operational simplicity and because they contain the necessary mechanisms to regenerate the required cofactors (like NADH or NADPH). The precursor, 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-one, would be exposed to the biocatalyst, which contains enzymes that selectively reduce the ketone to one of the two possible alcohol enantiomers. This approach frequently results in products with very high enantiomeric purity (>99% ee) and chemical yield. wikipedia.org

Table 2: Examples of Biocatalytic Ketone Reduction

Biocatalyst Substrate Type Product Type Enantiomeric Excess (ee, %)
Lactobacillus kefir α-Ketoamine Chiral β-Amino Alcohol >99

Note: This table illustrates the general effectiveness of biocatalysts for producing chiral alcohols from ketone precursors. wikipedia.org

Chemo- and Regioselectivity in Synthesis

Achieving high chemo- and regioselectivity is critical in the synthesis of this compound to avoid the formation of unwanted byproducts.

Chemoselectivity is a key consideration in reductive amination, a common method for synthesizing this compound from a ketone (3-methoxyacetophenone) and benzylamine. The reaction involves the initial formation of an imine or enamine, followed by reduction. The choice of reducing agent is crucial. A mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often used because it is selective for the iminium ion over the ketone starting material, thus minimizing the formation of the simple alcohol byproduct (1-(3-methoxyphenyl)ethan-1-ol). commonorganicchemistry.com Harsher reagents like sodium borohydride (NaBH₄) can reduce the ketone before imine formation is complete, leading to lower yields of the desired amine. organic-chemistry.org

Regioselectivity becomes a primary challenge when the synthesis starts from an epoxide, such as 3-methoxystyrene oxide. The ring-opening reaction with benzylamine can theoretically produce two regioisomers: the desired this compound (from attack at the benzylic carbon) and 1-(benzylamino)-2-(3-methoxyphenyl)ethan-2-ol (from attack at the terminal carbon). Under neutral or basic conditions, the Sₙ2 reaction is typically favored at the less sterically hindered terminal carbon. However, the use of certain catalysts, such as zinc(II) perchlorate, can promote selective attack at the benzylic position, yielding the desired product with high regioselectivity. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is essential to maximize the yield and purity of this compound. In a typical reductive amination procedure, several factors must be carefully controlled.

Reducing Agent: As mentioned, the choice of hydride donor is critical. Sodium triacetoxyborohydride is often optimal for one-pot reactions. commonorganicchemistry.com If sodium borohydride is used, the reaction is often performed in a stepwise manner where the imine is pre-formed before the reducing agent is added. organic-chemistry.org

pH Control: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the hydride reducing agent must be stable at the chosen pH.

Solvent: The choice of solvent can influence reaction rates and yields. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common for reactions using NaBH(OAc)₃. organic-chemistry.org Protic solvents like methanol (B129727) may be used with NaBH₄.

Stoichiometry and Temperature: The molar ratio of the amine to the ketone can be adjusted to drive the reaction towards completion. Running the reaction at room temperature is common, though gentle heating may sometimes be required to accelerate imine formation. However, higher temperatures can also lead to side reactions. acsgcipr.org An optimized procedure often involves stirring the ketone and amine together for a period to allow for imine formation before cooling and adding the reducing agent.

Table 3: Optimization Parameters for a General Reductive Amination

Parameter Condition 1 Condition 2 Typical Outcome
Reducing Agent NaBH(OAc)₃ NaBH₄ NaBH(OAc)₃ allows for a one-pot reaction with high chemoselectivity.
Solvent Dichloromethane (DCE) Methanol (MeOH) DCE is preferred for moisture-sensitive reagents like NaBH(OAc)₃.
pH ~5 Neutral Weakly acidic pH accelerates imine formation but must be compatible with the reducing agent.

| Temperature | 0 °C to 25 °C | 50 °C | Lower temperatures improve selectivity and reduce byproduct formation. |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nucleophilic Epoxide Ring Opening by Amines

The fundamental reaction for forming 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol involves the attack of the nitrogen nucleophile of benzylamine (B48309) on one of the electrophilic carbon atoms of the 3-methoxystyrene oxide ring. This process is a classic example of a nucleophilic substitution reaction. The precise mechanism can follow two primary pathways, analogous to SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution) reactions, with the prevailing pathway heavily dependent on the reaction conditions, such as the presence of a catalyst and the nature of the solvent. researchgate.netjsynthchem.com

Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. In this pathway, the amine directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. For 3-methoxystyrene oxide, this would be the terminal carbon of the oxirane ring. The reaction is a concerted process where the carbon-nitrogen bond forms as the carbon-oxygen bond breaks, leading to an inversion of stereochemistry at the site of attack. The process is completed by a proton transfer to the newly formed alkoxide ion, yielding the final β-amino alcohol product. acs.orgrsc.org

Under acidic conditions, the mechanism shifts towards an SN1-like character. The epoxide oxygen is first protonated by the acid catalyst, forming a more reactive intermediate. researchgate.net This protonation weakens the C-O bonds and induces a partial positive charge on the carbon atoms. The methoxy-substituted phenyl group can stabilize a carbocation at the benzylic position through resonance. Consequently, the nucleophilic attack from the benzylamine is directed to this more electrophilic and sterically hindered benzylic carbon. rsc.org This regioselectivity is a key feature of acid-catalyzed epoxide ring-opening reactions. jsynthchem.com

The choice of solvent can also influence the reaction mechanism. Polar solvents, such as nitromethane (B149229), have been shown to enhance the rate of reaction, potentially through weak interactions that increase the nucleophilicity of the amine. researchgate.net

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies are essential for quantifying the rate of formation of this compound and understanding the factors that influence it. The rate of the reaction is dependent on the concentrations of the reactants (3-methoxystyrene oxide and benzylamine) and the presence and concentration of any catalyst.

Rate = k[Epoxide][Amine]

The following table illustrates typical factors that influence reaction kinetics in epoxide ring-opening reactions, based on findings from related systems.

Factors Influencing Reaction Kinetics
FactorObservation in Analogous SystemsExpected Impact on this compound Formation
Temperature Increased temperature generally increases the reaction rate by providing more kinetic energy to overcome the activation barrier.Higher temperatures would accelerate the formation of the product.
Solvent Polarity Polar solvents like nitromethane can enhance reaction rates compared to less polar solvents like ethanol (B145695). researchgate.netUsing a polar solvent is likely to increase the reaction rate.
Catalyst Presence Lewis acid catalysts (e.g., YCl3, Zn(II) salts) significantly accelerate the ring-opening reaction, often allowing it to proceed at room temperature. nih.govmdpi.comAddition of a catalyst would dramatically increase the rate of formation.
Steric Hindrance Increased steric bulk on either the epoxide or the amine can decrease the reaction rate. nih.govWhile benzylamine is a primary amine, significant substitution on the phenyl rings could slow the reaction.

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate that separates reactants from products. islandscholar.ca Its structure and energy determine the activation energy (Ea) of the reaction, which in turn governs the reaction rate.

In the SN2 pathway, the transition state involves a partially formed C-N bond and a partially broken C-O bond. The geometry is typically trigonal bipyramidal at the carbon atom being attacked. For the reaction forming this compound, this would involve the nitrogen of benzylamine, the target carbon of the epoxide, and the epoxide oxygen all in a specific geometric arrangement.

In the acid-catalyzed SN1-like pathway, the transition state has significant carbocation character at the benzylic carbon. The energy of this transition state is lowered by the electron-donating effect of the phenyl ring, explaining the preference for attack at this position.

Computational chemistry is a powerful tool for modeling these transition states and calculating their energies. islandscholar.ca Energy profiles for the reaction can be constructed, mapping the potential energy of the system as it progresses from reactants to products. These profiles reveal the activation energies for different pathways and can predict which regioisomer is more likely to form.

The table below summarizes typical energetic considerations for epoxide ring-opening reactions derived from computational studies on similar systems.

Typical Energetic Parameters in Epoxide Ring Opening
ParameterSN2 Pathway (Uncatalyzed)SN1-like Pathway (Acid-Catalyzed)
Activation Energy (Ea) Relatively high, often requiring elevated temperatures.Significantly lower due to epoxide activation by the catalyst.
Transition State Character Bimolecular, with bond-forming and bond-breaking occurring simultaneously.Unimolecular (from the protonated epoxide), with significant carbocation character.
Regioselectivity Control Sterically controlled (attack at the less-hindered carbon).Electronically controlled (attack at the carbon that best stabilizes a positive charge).

Role of Catalysis in Reaction Mechanism Modulation

Catalysts play a crucial role in modulating the mechanism, rate, and selectivity of the epoxide ring-opening reaction. nih.gov They can make reactions more efficient, allowing them to proceed under milder conditions (e.g., lower temperature, solvent-free) and with greater control over the product's structure. mdpi.com

Lewis Acid Catalysis: Lewis acids, such as yttrium chloride (YCl3) or various metal triflates, are highly effective catalysts. nih.govmdpi.com They function by coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine. This activation significantly lowers the activation energy of the reaction. Furthermore, Lewis acids can enforce a specific regioselectivity, often favoring attack at the more substituted carbon, by stabilizing the developing positive charge at that position. rsc.org Metal-organic frameworks (MOFs) have also been employed as catalysts, demonstrating high efficiency in similar reactions. researchgate.net

Brønsted Acid Catalysis: As discussed, Brønsted acids protonate the epoxide oxygen, activating the ring and promoting an SN1-like mechanism. This directs the nucleophilic attack to the benzylic carbon of 3-methoxystyrene oxide. researchgate.net

Biocatalysis: Enzymes, such as lipases, can also be used to catalyze the ring-opening of epoxides. These reactions often exhibit high levels of enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. The enzyme's active site binds the substrates in a specific orientation, facilitating the nucleophilic attack and controlling the stereochemical outcome.

Computational Chemistry in Mechanistic Investigations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex details of reaction mechanisms. researchgate.netresearchgate.net For the formation of this compound, computational studies can provide insights that are difficult to obtain through experimental means alone.

Key applications of computational chemistry in this context include:

Mapping Potential Energy Surfaces: Calculations can generate a detailed map of the energy landscape of the reaction, identifying the lowest energy pathways from reactants to products. islandscholar.ca

Locating and Characterizing Transition States: The exact geometric structure and energy of transition states can be calculated, providing a quantitative measure of the reaction's activation barrier. islandscholar.ca

Predicting Regioselectivity: By comparing the activation energies for the two possible pathways (attack at the benzylic vs. terminal carbon), computational models can accurately predict which regioisomer will be the major product under different conditions (e.g., catalyzed vs. uncatalyzed).

Investigating Solvent and Catalyst Effects: The role of individual solvent molecules or catalysts can be explicitly modeled. For example, calculations can show how a Lewis acid catalyst coordinates to the epoxide and lowers the transition state energy, or how a solvent like nitromethane interacts with the amine to enhance its nucleophilicity. researchgate.net

These computational investigations complement experimental findings, providing a molecular-level understanding of the steric and electronic factors that control the reaction's outcome. nih.gov

Derivatization and Structural Modification of 2 Benzylamino 1 3 Methoxyphenyl Ethan 1 Ol

Synthesis of N-Substituted Analogues

The nitrogen atom of the benzylamino group is a key locus for modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Common strategies include N-alkylation and N-acylation.

N-Alkylation: This process introduces additional alkyl or substituted alkyl groups onto the nitrogen atom. One straightforward method is direct alkylation using alkyl halides, though this can sometimes lead to over-alkylation, producing quaternary ammonium salts. A more controlled and widely used alternative is reductive amination. researchgate.net This reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165), to form a new carbon-nitrogen bond. researchgate.netgoogle.com

N-Acylation: Acyl groups can be introduced by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. This converts the secondary amine into an amide. For example, reaction with acetyl chloride would yield the corresponding N-acetamide derivative. mdpi.com This transformation can alter the electronic properties and hydrogen bonding capacity of the nitrogen moiety.

The following table summarizes various N-substitution reactions applicable to the core structure.

Reaction TypeReagentsResulting N-Substituent
Reductive AminationFormaldehyde, Sodium BorohydrideN-Methyl
Reductive AminationAcetone, Sodium Triacetoxyborohydride (B8407120)N-Isopropyl
AcylationAcetyl Chloride, TriethylamineN-Acetyl
AcylationBenzoyl Chloride, PyridineN-Benzoyl
SulfonylationTosyl Chloride, PyridineN-Tosyl

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group is another versatile handle for structural modification. ic.ac.uk It can be converted into various other functional groups, such as esters and ethers, which can significantly impact the molecule's lipophilicity and metabolic stability. organic-chemistry.org

Esterification: The hydroxyl group can be readily converted into an ester by reaction with carboxylic acids (Fisher esterification), acid chlorides, or anhydrides. The use of acid chlorides in the presence of a non-nucleophilic base like pyridine is a common and efficient method. This reaction is often used in pre-column derivatization for chiral HPLC separation of similar benzyl (B1604629) alcohol derivatives. researchgate.net

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com Alternatively, direct etherification can be catalyzed under certain conditions. organic-chemistry.org

Below is a table of common functional group interconversions for the hydroxyl moiety.

New Functional GroupReagentsReaction Name
EsterAcetic Anhydride, PyridineEsterification
Ester4-Nitrobenzoyl chloride, TriethylamineEsterification (Schotten-Baumann)
EtherSodium Hydride, then Methyl IodideWilliamson Ether Synthesis
CarbonateEthyl Chloroformate, BaseCarbonate Formation
Sulfonate EsterMethanesulfonyl Chloride, BaseSulfonylation

Modifications of the Phenyl Rings and Methoxyphenyl Group

Both the benzyl and the 3-methoxyphenyl (B12655295) rings can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the aromatic cores. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing groups on the rings. masterorganicchemistry.com

On the 3-methoxyphenyl ring, the methoxy (B1213986) group is a strong activating, ortho-, para- director, while the hydroxy-ethyl-benzylamino side chain is a deactivating, meta- director relative to the methoxy group's point of attachment. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating methoxy group.

On the benzyl ring, the alkylamino side chain is an activating, ortho-, para- director. Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. masterorganicchemistry.comlibretexts.org

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with AlCl₃, to introduce a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid to introduce an acyl group. This is often preferred over alkylation due to its resistance to poly-substitution. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Furthermore, the methoxy group itself can be modified, typically through demethylation using reagents like boron tribromide (BBr₃) to yield the corresponding phenol.

Generation of More Complex Chemical Architectures Incorporating the Core Structure

The core structure of 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol can serve as a scaffold for building larger, more complex molecules. This can be achieved by introducing functional groups that can participate in further reactions, such as cross-coupling.

For instance, a halogen atom introduced onto one of the phenyl rings via electrophilic aromatic substitution (as described in 4.3) can be used in palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid or a Heck coupling with an alkene could be employed to form new carbon-carbon bonds, linking the core structure to other molecular fragments.

Another strategy involves the cyclization of derivatives to form new heterocyclic systems. For example, if the methoxy group is converted to a hydroxyl group and an ortho-amino group is introduced on the same ring, condensation reactions could lead to the formation of benzoxazole or other fused heterocyclic structures. A related synthesis shows the creation of a benzimidazole ring system from a substituted benzaldehyde (B42025), demonstrating a pathway for building complex architectures. researchgate.net Multi-step synthetic routes, combining reactions like reduction, chlorination, and Wittig-type reactions on similar scaffolds, can be used to construct elaborate final products. google.com

Stereochemical Divergence in Derivative Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The synthesis of stereochemically pure derivatives is often crucial in medicinal chemistry.

Chiral Resolution: A common method to separate the enantiomers of the racemic parent compound is through chiral resolution. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Asymmetric Synthesis: An alternative to resolution is asymmetric synthesis, which aims to produce a single enantiomer directly. tcichemicals.com One approach would be the asymmetric reduction of the precursor ketone, 1-(3-methoxyphenyl)-2-(benzylamino)ethan-1-one, using a chiral reducing agent or a catalyst system like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction).

Use of Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary is removed. This method provides excellent stereocontrol in the synthesis of chiral amines and alcohols. google.com The stereospecific synthesis of related compounds has been achieved with high optical purity using such methods. google.com

The table below lists common chiral resolving agents for amines.

Resolving AgentType
(R,R)-(+)-Tartaric AcidChiral Acid
(S,S)-(-)-Tartaric AcidChiral Acid
(1R)-(-)-10-Camphorsulfonic acidChiral Acid
(1S)-(+)-10-Camphorsulfonic acidChiral Acid
(R)-(-)-Mandelic AcidChiral Acid

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

Searches for published studies detailing the conformational analysis or potential energy landscapes for 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol did not yield specific results. While computational methods are broadly applied to the class of β-amino alcohols to understand their three-dimensional structures and stable conformers, no dedicated research focusing on this particular molecule's conformational space was identified.

Electronic Structure Calculations (e.g., HOMO-LUMO analysis)

There is no specific information available in the reviewed literature regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such calculations are fundamental in assessing the kinetic stability and chemical reactivity of a molecule but have not been specifically reported for this compound.

Quantum Chemical Characterization of Molecular Properties (e.g., dipole moments, polarizability)

No dedicated studies reporting the quantum chemical characterization of molecular properties, such as dipole moments or polarizability, for this compound were found. These properties are crucial for understanding a molecule's charge distribution and its interaction with external electric fields, but specific calculated values for this compound are not available in the current body of scientific literature.

In Silico Prediction of Molecular Interactions with Biomolecular Targets

No in silico studies, such as molecular docking or pharmacophore modeling, predicting the interactions of this compound with specific biomolecular targets were identified in the literature search. While the broader class of β-amino alcohols is known for various biological activities, computational predictions of the binding affinity and interaction modes for this specific molecule are not documented.

Structure Activity Relationship Sar Studies in Model Systems

Correlation of Structural Variations with In Vitro Receptor Binding Affinity

The binding affinity of a compound to a biological receptor is a critical determinant of its potential pharmacological effect. For molecules in the phenylethanolamine class, including 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol, structural variations can dramatically alter their affinity for specific receptors. Studies on analogous N-benzyl phenethylamines have demonstrated that the N-arylmethyl substitution can increase affinity by up to 300-fold for the serotonin (B10506) 5-HT2A receptor compared to simpler N-alkyl homologs. researchgate.net This highlights the significant role of the benzyl (B1604629) group in receptor interaction.

Furthermore, conformational analysis of related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines has shown a correlation between the length of the alkyl chain connecting the amine nitrogen and a central oxygen atom and the compound's affinity for the 5-HT2 receptor. nih.gov This suggests that the spatial relationship and flexibility between key pharmacophoric features are crucial for optimal receptor binding. Research on other benzyl derivatives has also indicated that these types of compounds can exhibit good binding affinity for human opioid and cannabinoid receptors. nih.gov

Compound ClassStructural VariationTarget ReceptorObserved Effect on Binding AffinityReference
N-Benzyl PhenethylaminesN-arylmethyl substitutionSerotonin 5-HT2AUp to 300-fold increase compared to N-alkyl homologs researchgate.net
2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylaminesAlkyl chain length between N and O atomsSerotonin 5-HT2One order of magnitude difference in affinity nih.gov
Benzyl Derivatives from Eurotium repensVariations in benzyl and other functional groupsHuman Opioid & Cannabinoid ReceptorsGood binding affinity observed for several derivatives nih.gov

Analysis of Stereoisomer Influence on Molecular Interaction Profiles

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological targets, which are themselves chiral environments. The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). The spatial orientation of the hydroxyl group, benzylamino group, and methoxyphenyl group around this center is critical for its molecular interaction profile.

Studies on structurally similar hydroxy derivatives have confirmed that the stereochemistry of the hydroxyl group can lead to significant differences in receptor binding affinity. nih.gov A detailed computational analysis of these compounds revealed that the energetically favorable conformations differ between stereoisomers, which reasonably explains the observed relationship between stereochemistry and binding activity. nih.gov This underscores the principle that only one enantiomer may fit optimally into a specific receptor binding pocket, leading to a more stable and potent interaction, while the other may bind with lower affinity or not at all.

Investigation of Substituent Effects on Enzymatic Inhibition in Cell-Free Assays

The substituents on the aromatic rings of this compound are expected to significantly influence its potential as an enzyme inhibitor. The methoxy (B1213986) group on the phenyl ring and the substituents on the benzyl group can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for binding to an enzyme's active site.

Pharmacophore Modeling Based on In Vitro Biological Activity Data

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. pharmacophorejournal.comnih.gov A pharmacophore model for this compound can be hypothesized based on its constituent functional groups, which are known to be important for receptor interactions in similar molecules.

The key features of this compound that likely contribute to its biological activity include:

A Hydrogen Bond Acceptor/Donor: The hydroxyl (-OH) group.

A Hydrogen Bond Donor: The secondary amine (-NH-) group.

Two Aromatic Rings: The methoxyphenyl and benzyl groups, which can participate in π-π stacking and hydrophobic interactions.

A Hydrophobic Feature: The benzyl group.

A qualified pharmacophore model can serve as a 3D query to screen virtual compound libraries for new molecules with potentially similar biological activities. pharmacophorejournal.com The development of a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model based on such a pharmacophore can further enhance the ability to predict the activity of novel compounds. pharmacophorejournal.com

Pharmacophoric FeatureCorresponding Functional GroupPotential Interaction Type
Hydrogen Bond Acceptor/DonorHydroxyl (-OH)Hydrogen Bonding
Hydrogen Bond DonorSecondary Amine (-NH-)Hydrogen Bonding
Aromatic RingMethoxyphenyl Groupπ-π Stacking, Hydrophobic Interaction
Aromatic Ring / Hydrophobic FeatureBenzyl Groupπ-π Stacking, Hydrophobic Interaction

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.com It provides valuable information about the binding energy, key interacting residues, and the binding mode of a ligand within the active site of a biological macromolecule, such as a receptor or enzyme.

Docking studies performed on analogous compounds have provided insights into potential interactions. For example, a Schiff base compound containing a benzylamino moiety was docked with topoisomerase DNA gyrase enzymes to explore its biological behavior. semanticscholar.orgnih.govresearchgate.net In another study, virtual docking of N-benzyl phenethylamine (B48288) agonists into a homology model of the human 5-HT2A receptor suggested that the N-benzyl moiety interacts with a specific phenylalanine residue (Phe339), while the phenethylamine portion interacts with another (Phe340). researchgate.net These findings were subsequently supported by site-directed mutagenesis experiments, validating the docking model. researchgate.net

For this compound, docking studies could predict its binding to adrenoceptors or serotonin receptors. The hydroxyl and amino groups would likely form hydrogen bonds with polar residues (e.g., serine, threonine, asparagine) in the binding pocket, while the benzyl and methoxyphenyl rings could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Compound ClassBiological TargetKey Findings from Docking StudiesReference
Schiff Base with Benzylamino MoietyTopoisomerase DNA GyraseEstablished information about interactions to explore biological behavior. semanticscholar.orgnih.govresearchgate.net
N-Benzyl Phenethylamine AgonistsHuman 5-HT2A ReceptorN-benzyl moiety interacts with Phe339; phenethylamine portion interacts with Phe340. researchgate.net
3-Methoxy Flavone DerivativesEstrogen Receptor-α (ER-α) and Epidermal Growth Factor Receptor (EGFR)Docking scores were comparable to control ligands, indicating potential binding. nih.gov

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A typical HPLC method involves a reversed-phase column (such as a C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com The method's parameters can be optimized to achieve efficient separation and quantification. nih.gov For instance, detection is often performed using a UV detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. phcogj.com For a compound like this compound, which has polar functional groups (-OH, -NH-), derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. nist.gov Common derivatizing agents include silylating agents (to form TMS or TBDMS ethers) or acylating agents (to form TFA, PFP, or HFB esters). nist.gov The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer provides mass spectral data that confirms the identity of the compound based on its fragmentation pattern. nist.govgcms.cz

Table 1: Typical Chromatographic Conditions for Analysis
ParameterHPLCGC-MS (after derivatization)
Stationary Phase (Column) Reversed-phase (e.g., Ultrasphere C18) nih.govNon-polar capillary column (e.g., polymethylsiloxane with 5% phenyl groups) nist.gov
Mobile Phase/Carrier Gas Acetonitrile/Methanol (B129727) and aqueous buffer nih.govsielc.comInert gas (e.g., Helium) nist.gov
Detection UV-Vis Detector (e.g., at 264 nm) nih.govMass Spectrometer (e.g., 70 eV electron ionization) nist.gov
Primary Application Purity assessment, quantification nih.govSeparation and identification of volatile components gcms.cz

Spectroscopic Methods for Monitoring Reaction Progress and Stability (e.g., real-time NMR, in-situ IR)

Spectroscopic techniques that allow for real-time analysis are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for manual sampling.

Real-time Nuclear Magnetic Resonance (NMR): Benchtop NMR spectroscopy has emerged as a powerful tool for the online monitoring of chemical reactions, including the synthesis of aromatic amino alcohols. nih.govresearchgate.net This technique can track the concentration of reactants, intermediates, and the final product, this compound, directly in the reaction mixture over time. nih.gov One of the key advantages is the ability to perform these measurements in standard buffered solutions without the need for deuterated solvents. nih.govresearchgate.net By integrating the signals corresponding to specific protons on each molecule, a kinetic profile of the reaction can be constructed. nih.gov This approach has shown a strong correlation with offline analysis methods like HPLC. nih.gov

In-situ Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is another effective method for real-time reaction monitoring. rsc.orgnih.gov An IR probe is inserted directly into the reaction vessel, allowing for the continuous collection of spectra. ou.edu The progress of the synthesis of this compound can be followed by observing the disappearance of reactant-specific vibrational bands (e.g., the C=O stretch of a ketone precursor) and the appearance of product-specific bands (e.g., the O-H and C-N stretches). osti.gov This provides valuable kinetic and mechanistic information, helping to identify the rate-determining step and the influence of various reaction parameters. rsc.orgosti.gov

Table 2: Real-time Spectroscopic Monitoring Techniques
TechniquePrincipleInformation GainedAdvantages
Real-time NMR Measures the nuclear magnetic resonance of specific nuclei (e.g., 1H) in the reaction mixture. beilstein-journals.orgresearchgate.netConcentrations of reactants, intermediates, and products over time; reaction kinetics. nih.govresearchgate.netNon-invasive, no need for deuterated solvents, provides structural information. nih.govresearchgate.net
In-situ IR Measures the vibrational frequencies of functional groups in the reaction mixture. ou.eduDisappearance of reactant functional groups and appearance of product functional groups; reaction progress and endpoint. rsc.orgosti.govHighly sensitive to changes in chemical bonding, applicable to a wide range of reaction conditions. ou.edu

Mass Spectrometry Applications in Reaction Product Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and elucidating its structure.

Reaction Product Analysis: Following synthesis, mass spectrometry is used to confirm the identity of the product. The technique measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (molecular formula C₁₆H₁₉NO₂), the expected monoisotopic mass is approximately 257.14 Da. uni.lu High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to verify the connectivity of the atoms. Predicted MS data indicates prominent adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode. uni.lu

Isotopic Labeling Studies: Stable isotope labeling is a sophisticated technique used to trace the pathways of atoms through a chemical reaction. biorxiv.orgckisotopes.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), the labeled atom can be tracked in the final product using mass spectrometry. nih.govresearchgate.net For instance, if the synthesis of this compound involves a reduction step, using a deuterium-labeled reducing agent would result in a product with a corresponding increase in mass. This allows for detailed mechanistic investigations, such as determining which hydrogen atoms are transferred during the reaction. biorxiv.orgnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]+258.14885159.8
[M+Na]+280.13079164.8
[M-H]-256.13429164.7
[M+K]+296.10473161.1
[M+H-H2O]+240.13883151.9

Chiral Resolution Techniques for Enantiomer Separation and Quantification

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, particularly in pharmaceutical contexts where different enantiomers can have distinct biological activities. csfarmacie.cznih.gov

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. csfarmacie.cznih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for this purpose. nih.govnih.gov The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the two enantiomeric peaks. rsc.org

Diastereomeric Salt Crystallization: An alternative, classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgonyxipca.com The racemic mixture of the amino alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. wikipedia.orgonyxipca.com This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. wikipedia.org These salts can then be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org This method's success is highly dependent on finding a suitable resolving agent and crystallization solvent. onyxipca.com

Table 4: Comparison of Chiral Resolution Techniques
TechniquePrincipleCommon Reagents/MaterialsKey Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cznih.govChiral columns (e.g., cellulose- or amylose-based), hexane/isopropanol mobile phase. nih.govrsc.orgAnalytical or preparative scale, requires method development to optimize separation. csfarmacie.cz
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomers with different solubilities. wikipedia.orgChiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid). onyxipca.comtcichemicals.comCan be laborious, success depends on crystallization properties, at least 50% of material is the undesired enantiomer. wikipedia.org

Biological Activity Investigations in Non Human and in Vitro Models

Investigation of Specific Molecular Targets (e.g., Enzyme inhibition studies in purified systems)

A comprehensive search of scientific databases has not yielded any studies that investigate the inhibitory effects of 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol on purified enzymes. Consequently, there is no available data on its potential to act as an enzyme inhibitor, nor any data tables summarizing such activities.

Receptor Binding Assays in Isolated Membrane Preparations

There is no published research describing the affinity of this compound for any specific receptors in isolated membrane preparations. As such, its receptor binding profile and selectivity are unknown, and no data tables of binding affinities (e.g., Ki, IC50 values) can be provided.

Cell-Based Assays for Studying Intracellular Signaling Pathways

Investigations into the effects of this compound on intracellular signaling pathways using cell-based assays have not been reported in the scientific literature. Therefore, its potential to modulate signaling cascades, such as those involving second messengers or protein phosphorylation, has not been determined.

In Vitro Biological Pathway Modulation

There is a lack of in vitro studies examining the ability of this compound to modulate specific biological pathways. Research into its effects on processes such as apoptosis, cell cycle regulation, or inflammatory pathways is not currently available.

Advanced Synthetic Applications and Building Block Potential

Utilization as a Chiral Building Block in Complex Molecule Synthesis.

Chiral 1,2-amino alcohols are highly valued precursors in the synthesis of natural products and pharmaceutically active molecules. The stereogenic center bearing the hydroxyl group in 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol can be exploited to induce stereoselectivity in subsequent reactions. This control over stereochemistry is crucial in the synthesis of bioactive compounds where specific enantiomers or diastereomers are required for therapeutic efficacy.

The bifunctional nature of this amino alcohol allows for sequential or orthogonal chemical modifications. The hydroxyl and amino groups can be selectively protected and reacted, enabling the stepwise construction of more elaborate structures. For instance, the amino group could be acylated or alkylated, while the hydroxyl group could be etherified or esterified, leading to a diverse array of derivatives. These derivatives can then serve as key intermediates in multi-step syntheses. Acyclic chiral building blocks derived from amino alcohols are instrumental in the total synthesis of complex natural products.

A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. While not a direct application of the compound as a building block in the final structure, derivatives of this compound could potentially serve as such auxiliaries.

Application in Heterocyclic Chemistry.

The 1,2-amino alcohol moiety is a common precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reaction of this compound with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. This transformation is often stereospecific, with the stereochemistry of the amino alcohol dictating the stereochemistry of the resulting oxazolidine. Oxazolidines are not only stable heterocyclic compounds in their own right but can also serve as protected forms of the amino alcohol or as intermediates for further synthetic transformations.

Furthermore, the structural framework of this compound is suitable for the synthesis of piperazines, a class of heterocyles frequently found in pharmaceuticals. Synthetic strategies often involve the cyclization of precursors derived from amino alcohols. For example, derivatives of this compound could be envisioned as components in the modular synthesis of highly substituted piperazines.

The synthesis of other heterocyclic systems, such as morpholines and other complex fused-ring systems, can also be envisaged, leveraging the reactivity of the amino and hydroxyl groups.

Integration into Macrocyclic or Polymeric Structures.

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of macrocycles and polymers. Macrocyclization reactions often rely on precursors that can form a ring structure through intramolecular reactions. Derivatives of this amino alcohol, with appropriate functional groups at both ends of the molecule, could be designed to undergo macrocyclization, leading to novel macrocyclic hosts with potential applications in molecular recognition and catalysis. The synthesis of macrolactones, for instance, has been achieved using 1,2-amino alcohols as templates.

In the realm of polymer chemistry, amino alcohols can be used as monomers for the synthesis of poly(ester amide)s (PEAs). These polymers combine the properties of polyesters and polyamides and are of interest for their potential biodegradability and biocompatibility. The hydroxyl group can participate in ester linkages, while the amino group can form amide bonds. By reacting this compound with dicarboxylic acids or their derivatives, and potentially other diols, new PEAs with specific properties conferred by the methoxyphenyl and benzyl (B1604629) substituents could be developed. The general synthesis of polyesters and polyamides often involves the condensation of di-functional monomers.

Potential as a Ligand in Catalysis.

One of the most significant potential applications of chiral 1,2-amino alcohols is their use as ligands in asymmetric catalysis. When complexed with a metal center, the amino and hydroxyl groups can form a stable chelate ring, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Table 1: Potential Catalytic Applications of this compound Derived Ligands

Catalytic Reaction Metal Catalyst Potential Role of the Ligand
Asymmetric Transfer Hydrogenation Ruthenium, Rhodium Formation of a chiral metal complex to facilitate the enantioselective reduction of ketones and imines.
Asymmetric Alkylation Zinc, Copper Creation of a chiral environment for the enantioselective addition of alkyl groups to aldehydes or other electrophiles.
Asymmetric Aldol Reactions Various Metals Control of stereochemistry in the formation of new carbon-carbon bonds.

The structural features of this compound are well-suited for this purpose. The benzyl group on the nitrogen atom and the methoxyphenyl group on the carbon bearing the hydroxyl group provide steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center. The electronic properties of these aromatic rings can also influence the reactivity and selectivity of the catalyst.

Numerous studies have demonstrated the effectiveness of chiral β-amino alcohols as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. It is highly probable that this compound or its derivatives would also be effective ligands in such reactions, providing a route to chiral alcohols and amines.

Furthermore, metal complexes of chiral amino alcohols have been explored as catalysts in a wide range of other asymmetric reactions, including carbon-carbon bond-forming reactions. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and compounds like this compound represent promising candidates for further investigation.

Emerging Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of β-amino alcohols, including 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol, has traditionally relied on methods that may not align with the modern principles of green chemistry. The pharmaceutical industry, a major consumer of such compounds, is increasingly under pressure to adopt more sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous chemicals. jddhs.com This has spurred research into novel and sustainable synthetic routes that are both environmentally benign and economically viable.

Future synthetic strategies for this compound and its analogs could focus on several key areas of green chemistry:

Use of Alternative and Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com Solvent-free reaction conditions are also a highly desirable goal. organic-chemistry.org

Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of β-amino alcohols, this includes the exploration of biocatalysts (enzymes), which can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, and heterogeneous catalysts that can be easily separated from the reaction mixture and reused. jddhs.com

Renewable Raw Materials: A shift from petroleum-based starting materials to renewable feedstocks is a critical aspect of sustainable chemistry. jddhs.com Investigating synthetic pathways that utilize bio-based precursors for the synthesis of this compound could significantly reduce its environmental footprint.

Energy-Efficient Techniques: Innovative technologies such as microwave-assisted synthesis and continuous flow processing can drastically reduce reaction times and energy consumption compared to conventional batch methods. jddhs.com

A comparative table of traditional versus potential green synthetic approaches for β-amino alcohols is presented below.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often volatile and toxic organic solventsWater, supercritical fluids, bio-solvents, or solvent-free
Catalysts Often stoichiometric and non-recyclableBiocatalysts (enzymes), recyclable heterogeneous catalysts
Starting Materials Typically petroleum-basedRenewable, bio-based feedstocks
Energy Often requires high temperatures and long reaction timesMicrowave-assisted, continuous flow processing for reduced energy use

Deeper Mechanistic Understanding of Uncharacterized Reactions

While the fundamental reactions for the formation of β-amino alcohols are well-established, a deeper mechanistic understanding of their subsequent transformations and potential side reactions remains an area ripe for investigation. For this compound, exploring its reactivity under various conditions could unveil novel chemical transformations and provide insights into its stability and potential degradation pathways.

Future research in this area could focus on:

Photocatalytic Reactions: The use of light to drive chemical reactions is a rapidly growing field. Investigating the behavior of this compound under photocatalytic conditions could lead to the discovery of new, selective transformations that are not accessible through traditional thermal methods. gaylordchemical.com

Radical-Mediated Reactions: The involvement of radical intermediates can lead to unique and sometimes unexpected reaction outcomes. Studying the potential for radical-mediated reactions of this compound could provide a deeper understanding of its chemical behavior and open up new synthetic possibilities. organic-chemistry.org

Rearrangement Reactions: β-amino alcohols derived from natural amino acids have been shown to undergo rearrangement reactions to yield other valuable chiral building blocks. nih.gov Investigating the potential for similar rearrangements with this compound could expand its synthetic utility.

A detailed study of the kinetics and thermodynamics of these and other reactions will be crucial for optimizing reaction conditions and maximizing the yield of desired products.

Exploration of New Biological Targets in Non-Human Systems

The biological activities of β-amino alcohols are not limited to human medicine. There is a growing body of evidence suggesting their potential applications in agriculture and veterinary medicine. For this compound, a systematic exploration of its biological effects in non-human systems could uncover novel applications.

Promising avenues for research include:

Insecticidal and Pesticidal Activity: Several studies have demonstrated the insecticidal properties of β-amino alcohol derivatives. nih.gov These compounds can act on various molecular targets in insects, such as acetylcholinesterase and odorant-binding proteins. nih.gov Screening this compound and its analogs for activity against a range of agricultural and public health pests could lead to the development of new, potentially more environmentally friendly insecticides.

Plant Growth Regulation: Certain amino acid-derived compounds are known to act as plant growth regulators. mdpi.com While the direct application of β-amino alcohols in this area is less explored, their structural similarity to some of these regulators suggests that they could potentially influence plant growth and development. Investigating the effects of this compound on various plant species could open up new avenues for its use in agriculture.

Veterinary Medicine: While no specific studies on the veterinary applications of this compound have been identified, the broad biological activities of the β-amino alcohol class of compounds suggest that they could be of interest in treating animal diseases. Future research could involve screening this compound for activity against common animal pathogens.

The following table summarizes the potential non-human biological targets for β-amino alcohols.

Target SystemPotential ApplicationKnown Molecular Targets (in some β-amino alcohols)
Insects Insecticides/PesticidesAcetylcholinesterase, Odorant-binding proteins
Plants Plant Growth RegulatorsTo be determined
Animal Pathogens Veterinary MedicineTo be determined

Advanced Computational Methodologies for Prediction and Design

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. For this compound, the application of advanced computational methodologies can accelerate the exploration of its potential applications and guide the synthesis of new, more potent, and selective analogs.

Key computational approaches that could be applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing 3D-QSAR models for analogs of this compound could help in identifying the key structural features responsible for a particular biological effect and in designing new compounds with enhanced activity. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. This approach can be used to virtually screen large compound libraries to identify new potential hits or to guide the design of new molecules with improved binding affinity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies can provide valuable insights into the binding mode of this compound with potential biological targets, helping to explain its activity and to design modifications that could improve its binding.

These computational methods, when used in conjunction with experimental studies, can significantly streamline the process of drug discovery and materials development, saving both time and resources.

Q & A

Advanced Research Question

  • Instability : Protect from light and moisture; store at -20°C under inert gas.
  • Toxicity : Use lower concentrations (µM range) and validate cell viability via MTT assays.
  • Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., oxidation at the benzyl group) .

How do substituent variations (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Advanced Research Question
A comparative table illustrates substituent effects:

Substituent PositionBioactivity (IC₅₀)Key InteractionReference
3-Methoxy12 µMEnhanced lipophilicity
4-Hydroxy45 µMHydrogen bonding

Methoxy groups enhance membrane permeability, while hydroxyl groups improve solubility but reduce stability .

What analytical methods distinguish between diastereomers or regioisomers of this compound?

Advanced Research Question

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol gradients.
  • X-ray Crystallography : Resolve absolute configuration (e.g., analogous cyclopentanol derivatives were confirmed via X-ray) .
  • IR Spectroscopy : Compare O-H and N-H stretching frequencies (3200–3500 cm⁻¹) to identify hydrogen-bonding patterns .

How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or stability?

Advanced Research Question

  • DFT Calculations : Predict oxidation potentials (e.g., HOMO-LUMO gaps) for the benzylamino group.
  • MD Simulations : Model solvation effects in aqueous vs. DMSO environments to optimize reaction conditions .

What are the limitations of current synthetic methodologies, and how can they be improved?

Advanced Research Question

  • Limitations : Low yields in asymmetric synthesis (<50%), scalability issues.
  • Improvements : Use flow chemistry for precise control of reaction parameters (e.g., residence time, catalyst loading) .

How does this compound compare to structurally similar β-amino alcohols in pharmacological studies?

Advanced Research Question
A comparative analysis of binding affinities and metabolic stability:

CompoundTarget ProteinBinding Affinity (Kd)Metabolic Half-life
This compoundSARS-CoV-2 nsp18.2 µM2.1 h
Tramadol derivativesμ-opioid receptor15 nM5.8 h

This highlights trade-offs between potency and stability .

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Reactant of Route 1
2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol
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Reactant of Route 2
2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.